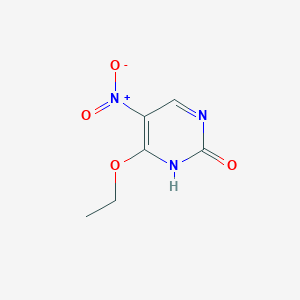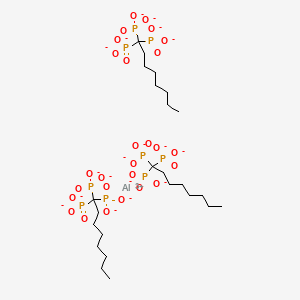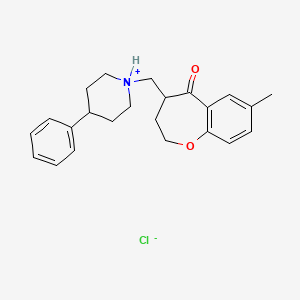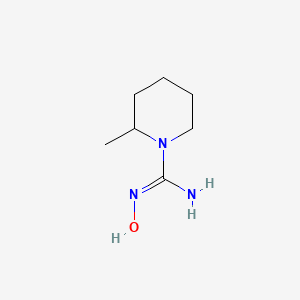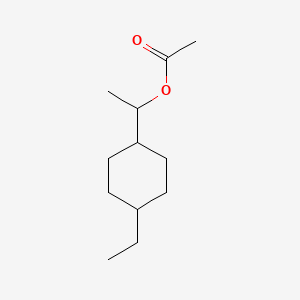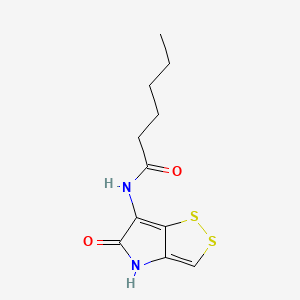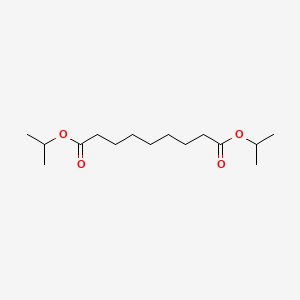
Diisopropyl azelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl azelate is an organic compound with the molecular formula C15H28O4. It is an ester derived from azelaic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a colorless liquid with a mild odor and is used in the synthesis of various materials and chemicals .
準備方法
Synthetic Routes and Reaction Conditions: Diisopropyl azelate can be synthesized through the esterification of azelaic acid with isopropanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of azelaic acid and isopropanol to a reactor, along with a catalyst. The reaction mixture is then heated and stirred to promote esterification. The resulting product is purified through distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Diisopropyl azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Azelaic acid and other carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
科学的研究の応用
Diisopropyl azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and lubricants.
作用機序
The mechanism of action of diisopropyl azelate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of azelaic acid and isopropanol. Azelaic acid, in turn, has been shown to modulate various biological pathways, including those involved in inflammation and microbial growth .
類似化合物との比較
Diisopropylamine: A secondary amine with similar structural features but different chemical properties.
Diethyl azelate: An ester of azelaic acid with ethanol, used in similar applications but with different physical properties.
Uniqueness: Diisopropyl azelate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
特性
CAS番号 |
6946-84-5 |
|---|---|
分子式 |
C15H28O4 |
分子量 |
272.38 g/mol |
IUPAC名 |
dipropan-2-yl nonanedioate |
InChI |
InChI=1S/C15H28O4/c1-12(2)18-14(16)10-8-6-5-7-9-11-15(17)19-13(3)4/h12-13H,5-11H2,1-4H3 |
InChIキー |
MCQNUBHLBYBDRS-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)CCCCCCCC(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


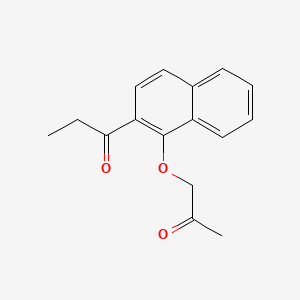

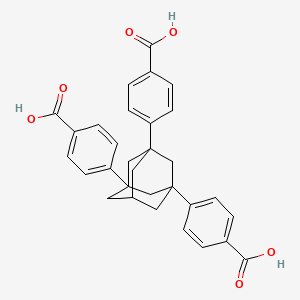
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)

